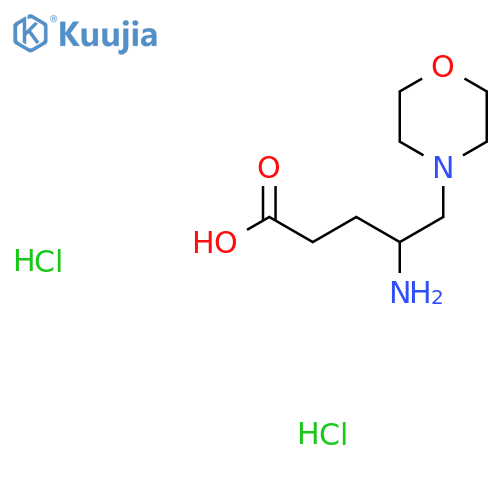Cas no 1423024-08-1 (4-amino-5-morpholino-pentanoic acid;dihydrochloride)

1423024-08-1 structure
商品名:4-amino-5-morpholino-pentanoic acid;dihydrochloride
4-amino-5-morpholino-pentanoic acid;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride
- 4-amino-5-morpholino-pentanoic acid dihydrochloride
- SB75006
- 4-amino-5-morpholino-pentanoic acid;dihydrochloride
- 4-amino-5-morpholin-4-ylpentanoic acid;dihydrochloride
- Z1536943783
-
- インチ: 1S/C9H18N2O3.2ClH/c10-8(1-2-9(12)13)7-11-3-5-14-6-4-11;;/h8H,1-7,10H2,(H,12,13);2*1H
- InChIKey: KKUZJVWZLHJPDE-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O1CCN(CC1)CC(CCC(=O)O)N
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 181
- トポロジー分子極性表面積: 75.8
4-amino-5-morpholino-pentanoic acid;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-120084-10.0g |
4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride |
1423024-08-1 | 95% | 10g |
$3807.0 | 2023-06-08 | |
| Enamine | EN300-120084-0.05g |
4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride |
1423024-08-1 | 95% | 0.05g |
$205.0 | 2023-06-08 | |
| Enamine | EN300-120084-2.5g |
4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride |
1423024-08-1 | 95% | 2.5g |
$1735.0 | 2023-06-08 | |
| Chemenu | CM390552-1g |
4-amino-5-morpholino-pentanoic acid;dihydrochloride |
1423024-08-1 | 95%+ | 1g |
$443 | 2023-01-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12924-1-5G |
4-amino-5-morpholino-pentanoic acid;dihydrochloride |
1423024-08-1 | 95% | 5g |
¥ 8,890.00 | 2023-04-05 | |
| Enamine | EN300-120084-50mg |
4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride |
1423024-08-1 | 95.0% | 50mg |
$205.0 | 2023-10-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12924-1-100mg |
4-amino-5-morpholino-pentanoic acid;dihydrochloride |
1423024-08-1 | 95% | 100mg |
¥875.0 | 2024-04-24 | |
| Enamine | EN300-120084-2500mg |
4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride |
1423024-08-1 | 95.0% | 2500mg |
$1735.0 | 2023-10-03 | |
| 1PlusChem | 1P01A3KO-2.5g |
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride |
1423024-08-1 | 95% | 2.5g |
$1963.00 | 2025-03-04 | |
| Aaron | AR01A3T0-50mg |
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride |
1423024-08-1 | 95% | 50mg |
$307.00 | 2025-02-09 |
4-amino-5-morpholino-pentanoic acid;dihydrochloride 関連文献
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
1423024-08-1 (4-amino-5-morpholino-pentanoic acid;dihydrochloride) 関連製品
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1423024-08-1)4-amino-5-morpholino-pentanoic acid;dihydrochloride

清らかである:99%
はかる:1g
価格 ($):500.0